![molecular formula C24H17N3S B11047682 4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11047682.png)
4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine: is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3-cyano-2-(1H)-pyridinethiones.
Alkylation: These intermediates are then alkylated in an alkaline medium using an α-halocarbonyl compound.
Cyclization: The resultant 2-thioalkylpyridines undergo Thorpe-Ziegler cyclization to form 3-aminothieno[2,3-b]pyridines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in various biological assays to understand its interaction with different biological targets.
Wirkmechanismus
The mechanism of action of 4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-yl-(4-chlorophenyl)methanone
- 3-Amino-6-phenylthieno[2,3-b]pyridine-2-yl-(4-chlorophenyl)methanone
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-yl-phenylmethanone
Uniqueness
4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine stands out due to its specific substitution pattern and the presence of both phenyl and pyridinyl groups. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H17N3S |
---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
4,6-diphenyl-2-pyridin-4-ylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C24H17N3S/c25-22-21-19(16-7-3-1-4-8-16)15-20(17-9-5-2-6-10-17)27-24(21)28-23(22)18-11-13-26-14-12-18/h1-15H,25H2 |
InChI-Schlüssel |
PAITXXNCMYAUID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C4=CC=NC=C4)N)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.